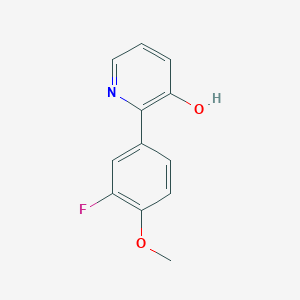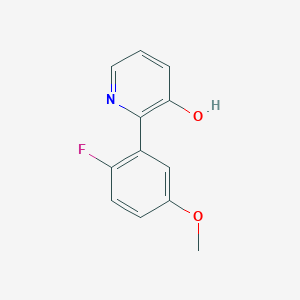
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% (5-FMP-2HOP) is an organic compound classified as a pyridine derivative. It is a colorless to pale yellow solid that is soluble in water, alcohols, and other organic solvents. 5-FMP-2HOP has a variety of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is used as an intermediate in the synthesis of drugs, as a reagent in biochemical assays, and as an additive in pharmaceutical formulations. This article will discuss the synthesis method of 5-FMP-2HOP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is used as a reagent in a variety of biochemical assays. It is used in the synthesis of drugs, as well as in the production of certain diagnostic reagents. It is also used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. This binding is thought to be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that the compound can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antifungal activity, as well as anti-inflammatory and analgesic effects.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of synthesis. However, there are some limitations to its use, including its potential toxicity and its lack of solubility in some solvents.
Orientations Futures
The future of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% research is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to identify new applications for the compound, as well as to develop new synthesis methods. Other areas of research include the development of new analytical methods for the detection and quantification of the compound, as well as the development of new formulations for its use in pharmaceuticals and other applications.
Méthodes De Synthèse
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is usually synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-4-methoxyphenol and hydroxylpyridine in the presence of a base such as sodium hydroxide. This reaction produces a compound known as pyridinium 2-hydroxy-3-fluoromethoxyphenolate. This intermediate is then reacted with a second base, such as potassium carbonate, to produce 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%.
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGKHGPGOFUZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682817 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-37-5 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














